
1,3-Cyclohexanedione
Overview
Description
1,3-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is one of three isomeric cyclohexanediones and is known for its colorless or white solid appearance. This compound occurs naturally and is a substrate for cyclohexanedione hydrolase. It predominantly exists in its enol tautomer form .
Preparation Methods
1,3-Cyclohexanedione can be synthesized through several methods:
Semi-hydrogenation of Resorcinol: This method involves the hydrogenation of resorcinol (C6H4(OH)2) in the presence of a catalyst to produce this compound.
Tetraacetylethylene Treatment: Tetraacetylethylene is treated with 1,5-diazabicyclo[4.3.0]non-5-ene or sodium acetate to form cyclopentenone, which is then converted to this compound.
Industrial Production: In industrial settings, resorcinol is neutralized with sodium hydroxide and then hydrogenated at high pressure and temperature.
Chemical Reactions Analysis
Acid-Catalyzed Formal (4+1) Cycloaddition
1,3-Cyclohexanedione participates in acid-catalyzed formal cycloadditions with enone derivatives to form spiro decanes. This reaction is highly sensitive to reactant loading, catalyst concentration, and reaction time .
Key Findings:
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Catalyst Efficiency : Reducing the acid catalyst (CFSOH) loading to 0.1 mol% significantly improved yields (up to 90%) and diastereoselectivity while shortening reaction times .
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Concentration Effects : Higher concentrations of this compound paradoxically slowed reaction rates, attributed to its buffering behavior in non-aqueous solutions .
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Optimized Conditions : Using 1.1 equivalents of this compound relative to the enone reactant (1a ) and tuning reaction concentrations minimized side reactions and maximized efficiency .
Experimental Data Table:
Entry | Equiv. of 2a | Catalyst (mol%) | Time (h) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|---|
10e | 3.0 | 0.001 | 30 | 38 | 0 |
11e | 2.0 | 0.001 | 30 | 58 | 1 |
12e | 1.5 | 0.001 | 30 | 88 | 2 |
13e | 1.1 | 0.001 | 30 | 90 | 2 |
Data sourced from NMR analyses under standardized conditions .
Base-Catalyzed Reactions
In base-catalyzed systems (e.g., DBU in toluene), this compound facilitates the synthesis of complex cyclic structures. Reducing its loading enabled a 450-fold decrease in base catalyst requirements while maintaining high yields .
Mechanistic Insights:
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Buffering Role : The compound stabilizes reaction intermediates via enolate formation, moderating pH shifts in non-aqueous media .
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Scope Expansion : Lower catalyst loadings allowed the use of structurally diverse enones and diketones, broadening synthetic applicability .
Critical Parameters:
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Loading Control : Limiting this compound to 1.05–1.5 equivalents minimized side reactions and improved atom economy .
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Solvent and Temperature : Reactions in CDCl or toluene at 60°C achieved optimal balance between rate and selectivity .
General Reaction Trends
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Rate vs. Concentration : Inverse relationship observed in acid-catalyzed systems, where higher diketone concentrations slowed kinetics .
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Diastereoselectivity : Enhanced by low catalyst loadings and precise stoichiometry, yielding single diastereomers in optimized cases .
Practical Implications
These findings underscore the importance of reaction engineering for this compound-based syntheses. By optimizing loading and concentration, industrial processes can reduce catalyst costs, minimize waste, and improve scalability .
Scientific Research Applications
Pharmaceutical Applications
1,3-Cyclohexanedione serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the potential of this compound in synthesizing anticancer agents. For instance, derivatives of this compound have been explored for their efficacy against cancer cell lines, showcasing promising results in inhibiting tumor growth .
Table 1: Pharmaceutical Compounds Derived from this compound
Compound Name | Therapeutic Use | Reference |
---|---|---|
Anticancer Agents | Cancer treatment | |
Antibiotics | Infection control | |
Antidepressants | Mood disorders |
Agrochemical Applications
In agriculture, this compound is utilized in the synthesis of pesticides and herbicides. Its derivatives exhibit insecticidal properties that contribute to pest management strategies.
Case Study: Insecticidal Activity
A study highlighted the synthesis of chromanone and chromone analogues using this compound, which demonstrated significant insecticidal activity against various pests. This positions this compound as a valuable precursor in agrochemical formulations .
Table 2: Agrochemical Products from this compound
Material Science Applications
The compound is also employed in material science for the synthesis of polymers and other advanced materials. Its reactivity allows for the formation of complex structures used in coatings and adhesives.
Case Study: Polymer Synthesis
Research has shown that this compound can be used to create novel polymeric materials with enhanced properties. For example, its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength .
Table 3: Material Science Products Utilizing this compound
Chemical Synthesis Applications
The compound is pivotal in organic synthesis as a building block for various chemical reactions. Its ability to undergo selective hydrogenation makes it a valuable intermediate.
Case Study: Selective Hydrogenation
Recent advancements have shown that using graphene-supported palladium catalysts can achieve high selectivity in the hydrogenation of resorcinol to produce this compound with remarkable efficiency (99.9% conversion) . This method enhances the sustainability of chemical processes by reducing the need for harsh conditions.
Mechanism of Action
The mechanism of action of 1,3-cyclohexanedione involves its enol form reacting with electrophilic reagents. This reaction is facilitated by the active dicarbonyl groups and the methylene moiety at C2, which possess high reactivity . In herbicides, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase, which is crucial for the breakdown of tyrosine in plants .
Comparison with Similar Compounds
1,3-Cyclohexanedione can be compared with other similar compounds:
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-established reagent used in various chemical reactions.
1,2,3-Cyclohexanetrione: Similar in chemical properties but less stable than this compound.
1,4-Cyclohexanedione: Another isomer with different reactivity and applications.
This compound stands out due to its versatility in forming various derivatives and its significant role in the synthesis of herbicides and other industrial chemicals.
Biological Activity
1,3-Cyclohexanedione (1,3-CHD) is a cyclic diketone that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 1,3-CHD, focusing on its antibacterial properties, potential as an anti-tuberculosis agent, and its role in various chemical transformations.
Overview of this compound
This compound is characterized by its two carbonyl groups located at the 1 and 3 positions of the cyclohexane ring. This structural feature is significant for its reactivity and biological activity. The compound has been utilized in various synthetic pathways and has shown potential in medicinal applications.
Antibacterial Activity
1,3-CHD and its derivatives have been evaluated for their antibacterial properties against several bacterial strains. A study tested various synthesized ligands derived from 1,3-CHD against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that some complexes exhibited medium-level antibacterial activity compared to ampicillin, demonstrating the potential of 1,3-CHD derivatives as antibacterial agents .
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | Medium-level activity |
Staphylococcus aureus | Medium-level activity |
Salmonella typhimurium | Medium-level activity |
Anti-Tuberculosis Potential
The anti-tuberculosis activity of 1,3-CHD has been explored through the synthesis of various derivatives. A notable study investigated the structure-activity relationship (SAR) of compounds based on 1,3-CHD against Mycobacterium tuberculosis. The findings revealed that modifications at specific positions on the cyclohexanedione ring significantly influenced the minimum inhibitory concentration (MIC) values. Some derivatives showed enhanced activity comparable to standard anti-tuberculosis drugs such as ethambutol and levofloxacin .
Key Findings:
- Compounds with a hydroxyl aryl group at the C-5 position exhibited optimal anti-TB activity.
- Substitutions at other positions led to a marked decrease in activity.
- The presence of a gem-dimethyl group at C-5 was crucial for maintaining significant MIC values .
Reaction Mechanisms and Catalysis
Research has demonstrated that this compound serves not only as a reactant but also as a buffering agent in non-aqueous solutions. Its concentration affects reaction rates and outcomes in catalytic processes. For instance, studies indicated that lower concentrations of 1,3-CHD could enhance yields and selectivity in various chemical transformations while minimizing catalyst loading .
Case Studies
Several case studies highlight the biological applications of 1,3-CHD:
- Synthesis of Antibacterial Agents : Research focused on synthesizing new ligands from 1,3-CHD derivatives resulted in compounds with promising antibacterial properties against resistant strains.
- Anti-Tuberculosis Derivatives : The development of substituted 2-phenylaminomethylene-cyclohexane-1,3-diones showed improved efficacy against M. tuberculosis, indicating a potential pathway for new treatments .
Q & A
Q. Basic: What are the common laboratory methods for synthesizing 1,3-cyclohexanedione, and what experimental parameters must be optimized?
The catalytic hydrogenation of resorcinol is a widely used method for synthesizing this compound. Key parameters include:
- Catalyst screening : Laboratory-scale recycle trickle bed reactors are employed to evaluate catalyst efficiency and stability under varying conditions .
- Process design : Superficial velocity and operating pressure are optimized to derive design correlations for scaling up to pilot or industrial plants. Preliminary process flowsheets (Figure 6 in ) outline reactor configurations and separation units .
- Reaction conditions : Temperature, hydrogen partial pressure, and solvent selection (e.g., ethanol) critically influence yield and purity.
Q. Basic: How can thermodynamic properties of this compound be experimentally determined?
The National Institute of Standards and Technology (NIST) provides authoritative thermodynamic
- Gas-phase enthalpy (ΔfH°gas) : -335.6 ± 1.6 kJ/mol (via calorimetry or computational chemistry).
- Solid-phase enthalpy (ΔfH°solid) : -425.4 ± 1.1 kJ/mol (measured using combustion calorimetry).
- Phase transitions : Sublimation enthalpy (ΔsubH°) = 89.8 ± 1.1 kJ/mol; melting point = 378.4 K .
Methodological validation involves cross-referencing experimental data with quantum mechanical calculations (e.g., DFT or CCSD(T)).
Q. Advanced: What computational approaches are used to study the conformational dynamics of this compound?
Density Functional Theory (DFT) at the M06-2X/6-311++G(2d,2p) level is standard for analyzing chair-to-boat inversions and transition states:
- Transition state identification : Intrinsic Reaction Coordinate (IRC) analysis confirms pathways between chair and twisted-boat conformers .
- Energy barriers : Activation energy for inversion is 3.43 kcal/mol, with entropy contributions (ΔS‡) calculated via vibrational frequency analysis .
- Substituent effects : Methyl or phenyl groups increase inversion barriers (e.g., 3.23 kcal/mol for 2,2-dimethyl derivatives) due to steric hindrance .
Q. Advanced: How do substituents influence the inversion energy barriers in this compound derivatives?
Substituents alter the conformational landscape by modifying steric and electronic environments:
- Steric effects : Bulky groups (e.g., 2,2-dimethyl) raise inversion barriers (3.23 kcal/mol vs. 3.43 kcal/mol for unsubstituted derivatives) by destabilizing transition states .
- Electronic effects : Electron-withdrawing groups (e.g., carbonyls) stabilize chair conformers through dipole-dipole interactions.
- Methodology : Single-point CCSD(T)/6-31+G(d,p) calculations refine energy differences predicted by DFT .
Q. Advanced: What spectroscopic techniques are employed to characterize the enol-keto tautomerism of this compound?
UV-Vis spectroscopy and NMR are primary tools:
- UV-Vis : In ethanol, two bands at 280 nm (ε ~12,600, enolate) and 260 nm (ε ~12,000, undissociated enol) indicate tautomeric equilibrium. Acidic conditions repress dissociation, shifting absorption to 248 nm .
- NMR : At -160°C, 2,2,5,5-tetramethyl derivatives show no signal decay, confirming frozen conformational states .
- pKa determination : Measured as 5.7 in water via potentiometric titration .
Q. Applied: What role does this compound play in microbial metabolic pathways?
In Alicycliphilus denitrificans, this compound is a catabolic intermediate during anaerobic cyclohexanol degradation:
- Pathway : Cyclohexanol → 2-cyclohexenone → 3-hydroxycyclohexanone → this compound → adipic acid .
- Enzymatic cleavage : Bifunctional molybdoenzymes catalyze oxidative cleavage to 5-oxohexanoic acid, a precursor for adipate synthesis .
- Resistance mechanisms : Pseudomonas aeruginosa develops resistance via pyomelanin overproduction, which scavenges reactive oxygen species generated by this compound derivatives .
Q. Advanced: How does this compound act as a buffering agent in non-aqueous reactions?
This compound buffers organic reactions by neutralizing acids/bases via its enolic hydroxyl group:
- Mechanism : The enol form (pKa ~5.7) donates protons under basic conditions, while the keto form accepts protons in acidic media .
- Applications : Stabilizes pH in reactions sensitive to acid/base fluctuations (e.g., organocatalytic asymmetric syntheses) .
- Optimization : Loadings >10 mol% are required for effective buffering in polar aprotic solvents .
Q. Advanced: How to resolve contradictions in energy differences calculated by different quantum mechanical methods?
Discrepancies arise from methodological limitations:
- Hartree-Fock (HF) vs. post-HF methods : HF underestimates electron correlation, leading to errors in chair-boat energy gaps (e.g., ΔE = 1.2 kcal/mol via HF vs. 0.8 kcal/mol via CCSD(T)) .
- Hybrid functionals : M06-2X provides reliable kinetics data but may require CCSD(T) single-point corrections for accuracy .
- Validation : Compare computational results with experimental NMR or calorimetric data to identify systematic errors .
Properties
IUPAC Name |
cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044433 | |
Record name | 1,3-Cyclohexanedione | |
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Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Cyclohexanedione | |
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Record name | 1,3-Cyclohexanedione | |
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CAS No. |
504-02-9 | |
Record name | 1,3-Cyclohexanedione | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=504-02-9 | |
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Record name | Dihydroresorcinol | |
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Record name | 1,3-Cyclohexanedione | |
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Record name | 1,3-Cyclohexanedione | |
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Record name | 1,3-Cyclohexanedione | |
Source | EPA DSSTox | |
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Record name | Cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.255 | |
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Record name | DIHYDRORESORCINOL | |
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Synthesis routes and methods
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